molecular formula C6H11NO2 B173972 (R)-2-Aminohex-5-enoic acid CAS No. 103067-78-3

(R)-2-Aminohex-5-enoic acid

Cat. No. B173972
CAS RN: 103067-78-3
M. Wt: 129.16 g/mol
InChI Key: NPSWHDAHNWWMEG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Aminohex-5-enoic acid” would be an organic compound, likely an amino acid due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH). The “R” denotes the configuration of the chiral center, indicating it’s the right-handed isomer .


Synthesis Analysis

The synthesis of an amino acid typically involves reactions that introduce the amino and carboxylic acid functionalities. Common methods include reductive amination of α-keto acids with ammonia and a reducing agent .


Molecular Structure Analysis

The molecular structure would involve a backbone of six carbon atoms (hex), with a double bond at the 5th carbon (enoic), an amino group at the 2nd carbon, and a carboxylic acid at the end .


Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, notably peptide bond formation to create proteins. The carboxylic acid and amino groups are reactive and can form a peptide (amide) bond under the right conditions .


Physical And Chemical Properties Analysis

Amino acids are generally crystalline solids at room temperature, with high melting points. They are usually soluble in water, due to their ability to form hydrogen bonds .

Scientific Research Applications

Analytical Chemistry Applications

(R)-2-Aminohex-5-enoic acid, as a primary amino group, plays a significant role in the ninhydrin reaction, a cornerstone analytical technique for detecting and analyzing amino acids, peptides, and proteins across various scientific disciplines. This reaction, fundamental in agricultural, biochemical, clinical, and environmental sciences, underscores the versatility of primary amino groups like those in (R)-2-Aminohex-5-enoic acid for producing distinct chromophores, critical for qualitative and quantitative analyses (Friedman, 2004).

Biochemical Significance in Serotonergic Activity

In the realm of biochemical research, the essential amino acid L-tryptophan, closely related to the functional group of (R)-2-Aminohex-5-enoic acid, serves as a precursor for serotonin, a key neurotransmitter in regulating mood and social behavior. Studies on dietary supplementation with tryptophan analogs highlight the potential of amino acids in modulating brain serotonergic activity, suggesting avenues for therapeutic interventions in behavioral and neuroendocrine disorders (Höglund et al., 2019).

Chiral Separation Techniques

The application of amino acids as chiral auxiliaries in the field of liquid chromatography for enantioseparation emphasizes the utility of compounds like (R)-2-Aminohex-5-enoic acid in resolving racemic mixtures. This is particularly relevant in the pharmaceutical industry for the purification and analysis of enantiomerically pure compounds, showcasing the importance of amino acids in advanced analytical methodologies (Batra & Bhushan, 2014).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

The biochemical pathways affected by ®-2-Aminohex-5-enoic acid are currently unknown. The compound’s structure suggests that it may be involved in amino acid metabolism or other related biochemical pathways .

Pharmacokinetics

Factors such as the compound’s chemical stability, solubility, and permeability could influence its bioavailability .

Result of Action

The molecular and cellular effects of ®-2-Aminohex-5-enoic acid’s action are currently unknown. Based on its chemical structure, it may have a variety of potential effects, such as modulating enzyme activity, altering cellular signaling pathways, or affecting cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-2-Aminohex-5-enoic acid. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets. Additionally, genetic factors, such as the expression levels of target proteins, could also influence the compound’s efficacy .

Safety and Hazards

Like all chemicals, amino acids should be handled with care. While they are not typically hazardous in the same way as many industrial chemicals, some can be harmful in large amounts or under certain conditions .

Future Directions

The study of amino acids is crucial in biochemistry, medicine, and pharmacology. Understanding their synthesis, reactions, and functions can lead to the development of new drugs and therapies .

properties

IUPAC Name

(2R)-2-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSWHDAHNWWMEG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Aminohex-5-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.